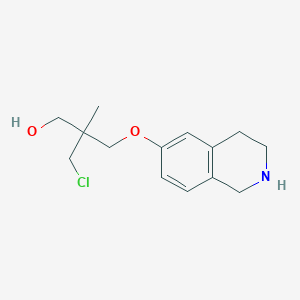
2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of derivatives related to the compound involves the treatment of specific precursors to yield tetrahydroisoquinoline series derivatives. For instance, treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid led to the creation of tetrahydroisoquinoline derivatives with moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). This highlights the compound's relevance in exploring new pathways for the synthesis of biologically active molecules.
Chemical Reactions and Syntheses
The compound and its analogs serve as key intermediates in complex chemical reactions, such as the Diels-Alder reactions, which are crucial for synthesizing various organic compounds. For example, functionalized o-bis(chloromethyl)pyridines were used as precursors for generating pyridine o-quinodimethane analogs, leading to the synthesis of tetrahydroquinoline and isoquinoline type adducts (Carly et al., 1996). These reactions are fundamental in medicinal chemistry for developing new therapeutic agents.
Catalysis and Enantioselective Syntheses
The compound's derivatives are also explored in catalysis and enantioselective syntheses, demonstrating their versatility in organic synthesis. A notable example is a CuBr-catalyzed three-component coupling reaction that provided access to chiral propargylamines with high enantiomeric excess, showcasing the potential of these compounds in asymmetric synthesis (Fan & Ma, 2013).
Bioreductive Activation for Drug Delivery
In the context of prodrug development, derivatives of the compound have been evaluated for their potential in bioreductively activated prodrug systems. Such systems aim for selective drug delivery to hypoxic tissues, a crucial aspect of cancer therapy. The 2-nitroimidazol-5-ylmethyl unit of a related compound demonstrated efficient release of a therapeutic agent upon biomimetic reduction, underscoring the role of these compounds in designing advanced drug delivery systems (Parveen et al., 1999).
Propiedades
IUPAC Name |
2-(chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(8-15,9-17)10-18-13-3-2-12-7-16-5-4-11(12)6-13/h2-3,6,16-17H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIRRVAIELXHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC1=CC2=C(CNCC2)C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-2-methyl-3-(1,2,3,4-tetrahydroisoquinolin-6-yloxy)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

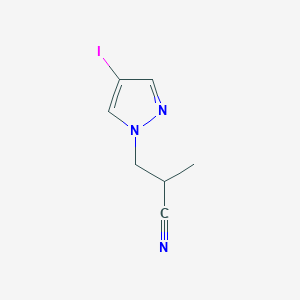

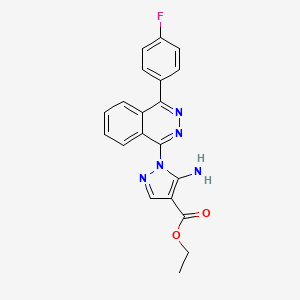
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2605787.png)
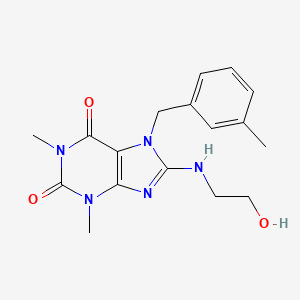

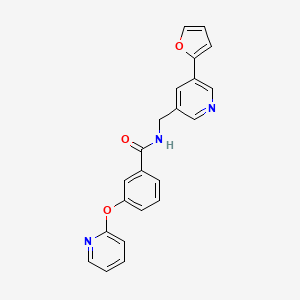
![2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2605791.png)
![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)
![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)